2-(Bromomethyl)-6-ethoxyphenol
Overview
Description
2-(Bromomethyl)-6-ethoxyphenol is an organic compound with the molecular formula C9H11BrO2 It is a derivative of phenol, featuring a bromomethyl group at the 2-position and an ethoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-ethoxyphenol typically involves the bromination of 6-ethoxyphenol. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize bromination reagents and solvents that are compatible with large-scale operations, ensuring safety and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-6-ethoxyphenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidation can yield quinones or other oxidized phenolic compounds.
Scientific Research Applications
2-(Bromomethyl)-6-ethoxyphenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-ethoxyphenol involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function . The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing cellular processes .
Comparison with Similar Compounds
2-Bromomethyl-1,3-dioxolane: This compound features a bromomethyl group attached to a dioxolane ring, differing in its structural framework and reactivity.
Ethyl 2-(bromomethyl)acrylate: This compound contains a bromomethyl group attached to an acrylate ester, showcasing different chemical properties and applications.
Uniqueness: 2-(Bromomethyl)-6-ethoxyphenol is unique due to its combination of a bromomethyl group and an ethoxy-substituted phenol ring. This structure imparts distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
2-(bromomethyl)-6-ethoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-2-12-8-5-3-4-7(6-10)9(8)11/h3-5,11H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWPRWMVFDDJND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306506 | |
Record name | 2-(Bromomethyl)-6-ethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58402-43-0 | |
Record name | 2-(Bromomethyl)-6-ethoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58402-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-6-ethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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